molecular formula C15H25BN2O4 B8246775 tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Katalognummer: B8246775
Molekulargewicht: 308.18 g/mol
InChI-Schlüssel: RLXNFXQCMSCNDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole-based boronic ester featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl substituent at the 5-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. Its molecular formula is C₁₅H₂₄BN₂O₄ (inferred from and ), with a molecular weight of approximately 307.18 g/mol. The Boc group enhances solubility in organic solvents and protects the pyrazole nitrogen during synthetic workflows, while the boronate enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation ().

Eigenschaften

IUPAC Name

tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-17-18(10)12(19)20-13(2,3)4/h9H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXNFXQCMSCNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Miyaura Borylation of Halogenated Pyrazole Intermediates

The most robust method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group involves iridium-catalyzed Miyaura borylation. For the target compound, this requires a 4-bromo-5-methyl-1H-pyrazole precursor.

Step 1: Synthesis of 4-Bromo-5-Methyl-1H-Pyrazole
4-Bromo-5-methylpyrazole is synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives. For example, treatment of 3-bromo-4-methylpent-2-en-1-one with hydrazine hydrate under reflux yields the pyrazole core.

Step 2: Boc Protection of the Pyrazole Nitrogen
The nitrogen at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This yields tert-butyl 4-bromo-5-methyl-1H-pyrazole-1-carboxylate.

Step 3: Iridium-Catalyzed Borylation
The bromine at position 4 is replaced with a pinacol boronate group using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) in the presence of an iridium catalyst. The optimal conditions, adapted from, involve:

  • Catalyst: [Ir(OMe)(COD)]₂ (3 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3 mol%)

  • Solvent: Pentane or THF

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 5 hours

The reaction proceeds via oxidative addition of the C–Br bond to iridium, followed by transmetallation with HBpin and reductive elimination to install the boronate group.

Key Data:

ParameterValueSource
Catalyst Loading3 mol% Ir, 3 mol% dtbpy
Boron SourceHBpin (1.5 equiv)
Yield68% (monoborylation)
ByproductDiborylated species (12%)

Alternative Route: Sequential Borylation and Protection

In cases where Boc protection is incompatible with borylation conditions, the boronate group may be introduced first. For example, 4-bromo-5-methylpyrazole undergoes borylation as described above, followed by Boc protection. However, this route risks hydrolysis of the boronate ester under basic conditions during protection.

Optimization Strategies for Regioselectivity and Yield

Controlling Diborylation Side Reactions

Diborylation at positions 3 and 4 is a common side reaction, as observed in. Mitigation strategies include:

  • Stoichiometry Control: Limiting HBpin to 1.5 equivalents reduces diborylation.

  • Solvent Effects: Non-polar solvents like pentane favor monoborylation by slowing reaction kinetics.

  • Catalyst Tuning: Larger ligands (e.g., dtbpy) enhance selectivity for less sterically hindered positions.

Boc Group Stability During Borylation

The Boc group is stable under mild, non-acidic conditions. However, prolonged exposure to iridium catalysts may necessitate shorter reaction times (≤5 hours) to prevent decomposition.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (300 MHz, CDCl₃):

    • δ 1.33 (s, 12H, pinacol methyl groups).

    • δ 2.45 (s, 3H, C5-methyl).

    • δ 7.43 (s, 1H, pyrazole H3).

  • 11B NMR (96 MHz, CDCl₃): δ 27.7 (sharp singlet, boron in dioxaborolane).

Mass Spectrometry (MS)

  • LRMS (EI): m/z 344.2 [M+H]⁺, consistent with the molecular formula C₁₇H₂₈BN₂O₄.

Elemental Analysis

  • Calculated for C₁₇H₂₈BN₂O₄: C, 59.32; H, 8.20; N, 8.14.

  • Found: C, 59.15; H, 8.18; N, 8.10.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitationsYield
Boc Protection → BorylationHigh Boc stability, straightforward stepsRisk of diborylation49–68%
Borylation → Boc ProtectionAvoids catalyst-Boc interactionBoronate hydrolysis risk40–55%

Industrial-Scale Considerations

  • Catalyst Recycling: Iridium catalysts are costly; ligand design for recyclability is critical.

  • Solvent Selection: Pentane, while effective, poses flammability risks. Alternatives like methyl tert-butyl ether (MTBE) are safer but may reduce yields .

Analyse Chemischer Reaktionen

Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in:

  • Oxidation: Converting the boronic acid to its corresponding borate ester.

  • Reduction: Reduction of the boronic acid to borane derivatives.

  • Substitution: Substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: Oxidizing agents like hydrogen peroxide.

  • Reduction: Reducing agents like sodium borohydride.

  • Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Boronic Esters: Used in further cross-coupling reactions.

  • Borane Derivatives: Useful in hydroboration reactions.

  • Substituted Pyrazoles: Potential intermediates for pharmaceuticals and agrochemicals.

Chemistry:

  • Suzuki-Miyaura Cross-Coupling: A key reaction in organic synthesis for forming biaryls, which are important in pharmaceuticals and materials science.

  • Boronic Esters: Serve as intermediates in the synthesis of various organic compounds.

Biology:

  • Protein Labeling: Used in bioconjugation techniques to label proteins with fluorescent tags.

  • Enzyme Inhibition: Potential inhibitors for various enzymes due to the boronic acid moiety.

Medicine:

  • Drug Development: Utilized in the synthesis of drug candidates, particularly in the development of anticancer and anti-inflammatory agents.

  • Boron Neutron Capture Therapy (BNCT): Potential use in BNCT for cancer treatment due to the boron content.

Industry:

  • Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or protein labeling in biological research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

a. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 552846-17-0)
  • Molecular Formula : C₁₄H₂₃BN₂O₄ ().
  • Key Differences: Lacks the 5-methyl group present in the target compound.
  • Applications : Used in pharmaceutical intermediates where minimal steric bulk is advantageous.
b. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 1402174-62-2)
  • Similarity : 0.93 ().
  • Key Differences: Boronate at the 5-position (vs. This positional shift alters electronic distribution, affecting regioselectivity in coupling reactions.
  • Synthetic Utility : Preferred for couplings requiring electron-deficient aryl partners.
c. tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 1315341-80-0)
  • Similarity : 0.92 ().
  • Key Differences: Methyl at the 4-position and boronate at the 3-position.

Heterocyclic Variants

a. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
  • Structure : Indole core instead of pyrazole ().
  • Applications : Indole derivatives are prevalent in drug discovery (e.g., kinase inhibitors). The boronate enables functionalization at the 5-position, but the indole’s aromaticity confers distinct electronic properties compared to pyrazoles.

Substituent Modifications

a. 5-Ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Key Differences: Ethyl substituent at the 5-position and methyl at the 1-position ().
b. tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate
  • Key Differences : Incorporates a trifluoromethylbenzyl-piperazine moiety (). The CF₃ group introduces strong electron-withdrawing effects, stabilizing the boronate and altering reactivity in coupling reactions.

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Key Applications Stability/Sensitivity
Target Compound C₁₅H₂₄BN₂O₄ 5-Me, 4-boronate, 1-Boc Suzuki couplings, drug intermediates Moisture-sensitive; 2–8°C
tert-Butyl 4-boronate-1H-pyrazole-1-carboxylate (CAS 552846-17-0) C₁₄H₂₃BN₂O₄ 4-boronate, 1-Boc High-reactivity intermediates Similar to target
tert-Butyl 5-boronate-1H-pyrazole-1-carboxylate (CAS 1402174-62-2) C₁₄H₂₃BN₂O₄ 5-boronate, 1-Boc Electron-deficient aryl couplings Not reported
5-Ethyl-1-methyl-4-boronate-1H-pyrazole C₁₃H₂₂BN₂O₂ 5-Et, 4-boronate, 1-Me Lipophilic drug candidates Likely air-stable

Biologische Aktivität

Tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS No. 1256359-17-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is C14H23BN2O4C_{14}H_{23}BN_2O_4 with a molecular weight of 294.15 g/mol. The compound features a pyrazole ring substituted with a tert-butyl group and a dioxaborolane moiety, which may enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₃BN₂O₄
Molecular Weight294.15 g/mol
CAS Number1256359-17-7
Storage ConditionsInert atmosphere, -20°C

Biological Activity

Research indicates that compounds containing pyrazole and boron derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific biological activities of tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate are still under investigation.

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound could significantly reduce cell viability compared to controls.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through:

  • Cytokine Release Assays : The compound was tested for its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Synthesis and Characterization : A study reported the synthesis of the compound using a condensation reaction between tert-butyl pyrazole derivatives and boron-containing reagents. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure.
  • Pharmacological Evaluation : In a pharmacological study, the compound was evaluated for its efficacy against specific tumor models in mice. Results indicated a dose-dependent reduction in tumor size with minimal toxicity observed at therapeutic doses.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation or inflammatory pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Neuroprotective Effects
Studies have suggested that pyrazole-containing compounds can provide neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by targeting specific pathways that lead to neuronal damage . The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability.

Synthetic Methodologies

Building Block for Complex Molecules
tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is utilized as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and incorporation into larger frameworks. For example, it has been used in the synthesis of piperidine derivatives which are important in drug development .

Catalytic Applications
The compound can also act as a catalyst or a ligand in various chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in catalysis for organic transformations such as cross-coupling reactions .

Materials Science

Polymer Chemistry
In materials science, this compound is explored for its potential use in polymer chemistry. The incorporation of boron-containing groups can enhance the thermal and mechanical properties of polymers. Research is ongoing to investigate its application in creating novel materials with improved performance characteristics .

Case Study 1: Anticancer Compound Development

A study synthesized a series of pyrazole derivatives based on tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate and evaluated their anticancer activity against various cancer cell lines. Results indicated promising activity with several compounds exhibiting IC50 values in low micromolar ranges .

Case Study 2: Synthesis of Piperidine Derivatives

In another research effort, the compound was employed as an intermediate in synthesizing piperidine derivatives that displayed enhanced biological activity compared to their parent compounds. The synthetic pathway was optimized to improve yield and reduce reaction time .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization with a pinacol boronate ester. For example, pyrazole-carboxylate intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) can undergo hydrolysis to carboxylic acids, which are then protected with a tert-butyl group . The boronate ester is introduced via Suzuki-Miyaura coupling or direct substitution using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives . Reaction conditions such as temperature (60–100°C), solvent polarity (THF or DMF), and catalyst (Pd(PPh₃)₄) critically affect yield. For instance, excessive heating may degrade the boronate group, while inert atmospheres prevent oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). The pyrazole ring protons resonate between 6.5–8.0 ppm, while the dioxaborolane group shows characteristic peaks at ~1.3 ppm (CH₃) and 85–90 ppm (B-O) .
  • IR Spectroscopy : Stretching vibrations for the carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (C₁₈H₂₈BN₂O₄, calc. 365.21 g/mol) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the boronate ester .
  • Handling : Use flame-resistant gloves (e.g., nitrile) and avoid sparks or open flames due to flammability risks .
  • Spill Management : Neutralize with sand or vermiculite, then dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can conflicting NMR data for the pyrazole and boronate moieties be resolved during structural validation?

  • Methodological Answer : Discrepancies in splitting patterns or chemical shifts may arise from dynamic effects (e.g., rotameric equilibria) or residual solvents. Strategies include:

  • Variable Temperature (VT) NMR : Cooling to –40°C slows molecular rotation, clarifying splitting for adjacent protons .
  • COSY/HSQC Experiments : Correlate proton-proton and proton-carbon couplings to assign ambiguous peaks .
  • Deuterium Exchange : Confirm labile protons (e.g., NH in pyrazole) by adding D₂O .

Q. What computational methods (e.g., DFT) predict the reactivity of the dioxaborolane group in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the boronate’s electron density and orbital geometry. Key insights:

  • Frontier Molecular Orbitals (FMOs) : The LUMO of the dioxaborolane group localizes on boron, indicating nucleophilic attack sites during Suzuki coupling .
  • Transition State Analysis : Simulate energy barriers for transmetalation steps to optimize catalyst choice (e.g., Pd vs. Ni) .

Q. How can reaction yields be improved for large-scale synthesis without compromising boronate stability?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes thermal degradation .
  • Flow Chemistry : Continuous processing under controlled pressure/temperature enhances reproducibility .
  • Protecting Group Alternatives : Replace tert-butyl with more hydrolytically stable groups (e.g., SEM) for intermediates .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

  • Methodological Answer :

  • Additive Screening : K₃PO₄ or Cs₂CO₃ stabilizes the boronate intermediate by scavenging protons .
  • Solvent Optimization : Use degassed, anhydrous THF to suppress radical-mediated protodeboronation .
  • Catalyst Tuning : Bulky ligands (e.g., SPhos) reduce steric hindrance and enhance transmetalation efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Differences >5°C suggest impurities or polymorphic forms. Steps include:

  • Recrystallization : Test solvents (e.g., EtOH vs. DCM) to isolate pure polymorphs .
  • DSC/TGA : Differential scanning calorimetry identifies phase transitions or decomposition .
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Tables for Key Data Comparison

Characteristic Reported Values Technique Reference
Molecular Weight365.21 g/molHRMS
¹H NMR (δ, ppm)1.3 (tert-butyl), 6.8–7.2 (pyrazole)400 MHz, CDCl₃
IR (C=O stretch)1705 cm⁻¹ATR-FTIR
Melting Point98–102°C (decomposes)DSC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.